molecular formula C14H26O B14210185 5-Ethenylidenedodecan-3-OL CAS No. 821782-50-7

5-Ethenylidenedodecan-3-OL

Cat. No.: B14210185
CAS No.: 821782-50-7
M. Wt: 210.36 g/mol
InChI Key: PHYANPTVTZOBOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethenylidenedodecan-3-OL is an organic compound with the molecular formula C14H26O It is a secondary alcohol with a long carbon chain and a double bond at the 5th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethenylidenedodecan-3-OL can be achieved through several methods. One common approach involves the alkenylation of dodecan-3-OL with an appropriate alkenyl halide under basic conditions. The reaction typically requires a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) and a suitable solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO). The reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic methods using transition metal catalysts such as palladium or nickel can be employed to facilitate the alkenylation reaction. These methods offer advantages in terms of scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-Ethenylidenedodecan-3-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The double bond can be reduced to a single bond using hydrogenation with catalysts such as palladium on carbon (Pd/C).

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution at room temperature.

    Reduction: H2 gas with Pd/C catalyst under atmospheric pressure.

    Substitution: SOCl2 in anhydrous conditions at low temperatures.

Major Products Formed

    Oxidation: Formation of dodecan-3-one or dodecanoic acid.

    Reduction: Formation of 5-ethyldodecan-3-OL.

    Substitution: Formation of 5-ethenylidenedodecan-3-chloride or 5-ethenylidenedodecan-3-bromide.

Scientific Research Applications

5-Ethenylidenedodecan-3-OL has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Ethenylidenedodecan-3-OL involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The double bond may participate in electrophilic addition reactions, leading to the formation of new compounds with biological activity. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Dodecan-3-OL: A secondary alcohol with a similar carbon chain but lacking the double bond.

    5-Ethenylidenedodecan-3-acetate: An ester derivative with similar structural features.

Uniqueness

5-Ethenylidenedodecan-3-OL is unique due to the presence of both a hydroxyl group and a double bond, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in various research and industrial applications.

Properties

CAS No.

821782-50-7

Molecular Formula

C14H26O

Molecular Weight

210.36 g/mol

InChI

InChI=1S/C14H26O/c1-4-7-8-9-10-11-13(5-2)12-14(15)6-3/h14-15H,2,4,6-12H2,1,3H3

InChI Key

PHYANPTVTZOBOG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=C=C)CC(CC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.